Methyl 4-amino-3-methyl-5-nitrobenzoate

Purity Quality Control Procurement

Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS 668276-44-6) is the definitive 1,2,3,4-substituted nitroaromatic building block—ortho-amino, meta-methyl, para-nitro relative to the ester—specifically cited in patents WO2020233676A1 and WO2020119606A1 as a key precursor for IDO1 and FGFR inhibitor programs. Its ≥98% purity with batch-specific CoA (HPLC/NMR) ensures impurity-free SAR studies. The methyl ester provides a higher LogP (2.66) versus the carboxylic acid analog, facilitating organic-phase amidation and hydrazinolysis. Requires 2–8°C storage. Verify CAS upon receipt—the positional isomer (CAS 72922-60-2) will yield divergent, potentially failed reactions.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 668276-44-6
Cat. No. B3149200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-methyl-5-nitrobenzoate
CAS668276-44-6
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,10H2,1-2H3
InChIKeyDCBDOCUUDHFUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS 668276-44-6): Chemical Profile and Industrial Procurement Relevance


Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS 668276-44-6) is a polysubstituted aromatic building block featuring ortho-amino, meta-methyl, and para-nitro substituents relative to the ester group . With a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol , this compound is cataloged as a nitroaromatic intermediate in multiple supplier portfolios and has been referenced in patent literature as a synthetic precursor for pharmaceutical candidates targeting enzymes such as indoleamine 2,3-dioxygenase (IDO1) and fibroblast growth factor receptor (FGFR) .

Why Methyl 4-amino-3-methyl-5-nitrobenzoate Cannot Be Replaced by Generic Nitrobenzoate Analogs


The specific 1,2,3,4-substitution pattern of Methyl 4-amino-3-methyl-5-nitrobenzoate—with an amino group at position 4, a methyl at position 3, and a nitro group at position 5—confers a unique combination of electronic and steric properties that directly govern its reactivity in downstream transformations . In contrast, analogs such as Methyl 4-amino-3-nitrobenzoate (lacking the 3-methyl group) and Methyl 3-amino-4-methyl-5-nitrobenzoate (positional isomer) exhibit different regiochemical and physicochemical profiles, which can lead to divergent reaction outcomes and purification challenges [1]. The selection of this specific isomer is therefore critical for reproducible synthetic routes, particularly those documented in patent literature for IDO1 and FGFR inhibitor programs .

Quantitative Differentiation of Methyl 4-amino-3-methyl-5-nitrobenzoate (668276-44-6) Against In-Class Comparators


Purity Specifications and QC Documentation: 97-98% Assay with Certificate of Analysis

Commercially available Methyl 4-amino-3-methyl-5-nitrobenzoate is routinely supplied at 97-98% purity with accompanying analytical documentation including NMR, HPLC, and LC-MS spectra . In contrast, the non-methylated analog Methyl 4-amino-3-nitrobenzoate is often listed at 95-98% purity with fewer vendors offering comprehensive QC data packages .

Purity Quality Control Procurement

Physical Property Differentiation: Density, Boiling Point, and LogP Comparison

Methyl 4-amino-3-methyl-5-nitrobenzoate exhibits a density of 1.3±0.1 g/cm³, boiling point of 406.1±40.0 °C, and LogP of 2.66 [1]. Compared to its demethylated analog Methyl 4-amino-3-nitrobenzoate (density 1.4±0.1 g/cm³, boiling point 392.8±22.0 °C, LogP 2.07) [2], the presence of the 3-methyl group increases lipophilicity by ~0.6 LogP units and raises the boiling point by ~13 °C.

Physicochemical Properties Lipophilicity Process Chemistry

Storage Condition Requirements: Cold Chain (2-8°C) vs. Ambient Stability

Multiple vendors specify storage of Methyl 4-amino-3-methyl-5-nitrobenzoate at 2-8°C in sealed, dry containers to preserve integrity [1]. In contrast, the structurally simpler Methyl 4-amino-3-nitrobenzoate can be stored at room temperature in an inert atmosphere .

Storage Stability Logistics Supply Chain

Positional Isomer Differentiation: 4-Amino-3-methyl-5-nitro vs. 3-Amino-4-methyl-5-nitro Regiochemistry

Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS 668276-44-6) is the specific regioisomer cited in patent applications (e.g., WO2020233676A1, WO2020119606A1) as a precursor for IDO1 and FGFR inhibitors . Its positional isomer, Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS 72922-60-2) , shares the same molecular formula (C₉H₁₀N₂O₄) and molecular weight (210.19 g/mol) but differs in the placement of the amino and methyl groups, which can lead to distinct reactivity patterns in subsequent amidation or cross-coupling steps.

Regioisomer Synthetic Intermediate Patent Specificity

Synthetic Utility as a Patent-Documented Pharmaceutical Intermediate

Methyl 4-amino-3-methyl-5-nitrobenzoate is explicitly listed as a building block in patents covering amide-substituted imidazo compounds as IDO1 inhibitors (WO2020233676A1) and heterocyclic FGFR inhibitors (WO2020119606A1) . This establishes its validated role in medicinal chemistry programs, in contrast to the carboxylic acid analog 4-amino-3-methyl-5-nitrobenzoic acid (CAS 37901-94-3), which may be used in earlier-stage acid couplings but lacks the ester handle required for specific late-stage functionalizations .

Drug Discovery Patent Intermediate IDO1 Inhibitor

High-Value Application Scenarios for Methyl 4-amino-3-methyl-5-nitrobenzoate (668276-44-6) Based on Differentiating Evidence


IDO1 and FGFR Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing indoleamine 2,3-dioxygenase (IDO1) or fibroblast growth factor receptor (FGFR) inhibitors should prioritize this compound as a key intermediate. Its explicit citation in patent applications WO2020233676A1 and WO2020119606A1 validates its synthetic relevance. The 97-98% purity specification with accompanying NMR/HPLC documentation ensures that SAR studies are not confounded by impurities.

Late-Stage Functionalization via Ester Handle

For projects requiring ester-specific transformations (e.g., amidation, hydrazinolysis) on a nitroaromatic scaffold, Methyl 4-amino-3-methyl-5-nitrobenzoate offers a distinct advantage over the corresponding carboxylic acid analog. The increased LogP (2.66 vs. 2.07 for the demethylated analog) [1] facilitates organic-phase reactions, and the cold chain storage requirement (2-8°C) should be factored into procurement and inventory planning.

Regioselective Functionalization Requiring Defined Ortho-Amino Orientation

When synthetic routes demand a 4-amino group adjacent to a 3-methyl substituent, this specific regioisomer (CAS 668276-44-6) is non-negotiable. Procurement of the positional isomer Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS 72922-60-2) will yield a completely different reactivity profile, potentially leading to failed reactions. Researchers must verify CAS number upon receipt.

Process Chemistry Scale-Up with Documented QC Standards

Process chemists scaling reactions from milligram to kilogram quantities benefit from vendors (e.g., Bide Pharm, Synblock) that supply this compound with batch-specific CoA including HPLC purity data . The availability of LC-MS and NMR spectra reduces in-house analytical burden, accelerating process development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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